4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine class. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions, as well as a methyl group at the 3 position of the pyrazolo[3,4-D]pyrimidine ring system. Its unique structure makes it of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug discovery .
The synthesis of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves several key steps. One common method includes the cyclization of 4,6-dichloropyrimidine with a methylthio-substituted hydrazine derivative. This reaction is generally conducted in the presence of a base such as sodium ethoxide or potassium carbonate, under elevated temperatures to facilitate cyclization .
The molecular structure of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine features a fused ring system that includes both pyrazole and pyrimidine components. The chlorine substituents at positions 4 and 6 contribute to its reactivity and biological activity.
The compound undergoes various chemical reactions, including:
These reactions can be utilized to modify the compound's structure for improved biological activity or to synthesize derivatives with specific properties.
The mechanism of action for 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific biological targets within cells. Research indicates that it may act as an inhibitor for cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .
Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent anti-proliferative effects .
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine has significant applications in medicinal chemistry:
This compound's unique structural features and reactivity make it an important target for ongoing research aimed at developing new therapeutic agents against cancer and other diseases.
Pyrazolo[3,4-d]pyrimidine represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused bicyclic system that serves as a bioisostere for purine nucleobases. This structural mimicry enables competitive binding at ATP-active sites of kinases and other enzymatic targets critical in disease pathways [6] [9]. The core structure features three nitrogen atoms at positions 1, 3, and 8 of the fused ring system, allowing diverse substitution patterns that modulate electronic properties, solubility, and target affinity. Positions C3, C4, C6, and N1 serve as key sites for functionalization, enabling precise pharmacological optimization [3] [9].
Chlorine atoms at C4 and C6 (as in 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine) enhance electrophilicity, facilitating nucleophilic displacement reactions with amines or alcohols to generate tailored derivatives. The methyl group at C3 provides steric bulk that influences conformational stability and hydrophobic interactions within target binding pockets [1] [4]. Spectroscopic characterization (e.g., via 1H-NMR) typically reveals distinct signals for the N1 proton (δ 12-14 ppm) and C3 methyl group (δ 2.5-2.7 ppm), confirming tautomeric forms relevant to biological activity [4].
Property | Value |
---|---|
CAS Registry Number | 1211522-68-7 |
Molecular Formula | C6H4Cl2N4 |
Molecular Weight | 203.03 g/mol |
SMILES | ClC2=C1C(=N[NH]C1=NC(=N2)Cl)C |
Canonical SMILES | CC1=NNC2=NC(Cl)=NC(Cl)=C21 |
Storage Conditions | Inert atmosphere, 2-8°C |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
This compound serves as a versatile synthetic intermediate for generating targeted kinase inhibitors, leveraging its dichloro substitutions for sequential functionalization. Its primary application lies in anticancer drug discovery, where it provides the core structure for inhibitors targeting cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases [3] [6] [9]. The electron-withdrawing chlorine atoms activate the C4 and C6 positions toward nucleophilic aromatic substitution, enabling efficient synthesis of mono- and di-substituted analogs with varied pharmacophores.
Derivatives synthesized from this scaffold demonstrate potent enzyme inhibition through:
Recent studies highlight derivatives with low nanomolar IC50 values against EGFRT790M (0.236 µM) and CDK2/cyclin A2 (0.057 µM), demonstrating superior potency to reference drugs like sorafenib [6] [9]. Thioglycoside analogs exhibit enhanced cellular uptake and antiproliferative activity against colorectal (HCT-116, IC50 = 6 nM) and breast cancer (MCF-7, IC50 = 45 nM) cell lines [9].
Derivative Structure | Biological Target | Key Activity |
---|---|---|
Thioglycoside at C6 (Compound 14) | CDK2/cyclin A2 | IC50 = 0.057 µM; HCT-116 IC50 = 6 nM |
Hydrazone-linked phenyl (Compound 12b) | EGFRWT/T790M | EGFRWT IC50 = 0.016 µM; Apoptosis inducer |
N-Glycylaminopyrazolopyrimidine (Compound 4) | CDK2 | Arrests cell cycle at S/G2-M phase |
The medicinal exploration of pyrazolo[3,4-d]pyrimidines originated in the 1960s with studies on purine bioisosteres, but significant interest emerged in the 2000s following the discovery of kinase dysregulation in cancers. The synthesis of 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1211522-68-7) was first reported circa 2012, coinciding with advances in fused heterocyclic chemistry for kinase inhibitor development [1] [4]. Key milestones include:
The scaffold’s versatility is evidenced by its incorporation into clinical candidates like dinaciclib (CDK inhibitor) and preclinical EGFR inhibitors, highlighting its transition from synthetic curiosity to pharmacologically validated template [9].
Compound Name | CAS Number | Therapeutic Area |
---|---|---|
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine | 1211522-68-7 | Anticancer Intermediate |
4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 89939-40-6 | Kinase Inhibitor Intermediate |
5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine | 1196157-42-2 | Kinase Inhibitor Intermediate |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6